2-(Phosphonatomethylamino)acetat; Trimethylsulfanium

Übersicht

Beschreibung

It is primarily known for its role as a broad-spectrum herbicide, which means it is used to control a wide range of plant species . The compound is often utilized in agricultural settings to manage weed growth and enhance crop yields.

Wirkmechanismus

Target of Action

It is known to have applications in the field of plant protection as a herbicide .

Mode of Action

It is synthesized as a bioactive molecule with potential applications as a herbicide .

Biochemical Pathways

It is known to exhibit herbicidal activities .

Result of Action

Sulfosate has shown excellent activities against fungal strain A. fumigates and bacterial strain S. typhimurium . It has also exhibited excellent herbicidal activities, in pre- and post-experiments on three weeds; barnyard grass (Echinochloa Crus), red spranglitop (Leptochloa filiformis), and yellow nuts (Cyperus Esculenfus) .

Action Environment

It has shown least adverse effects on soil plant growth-promoting rhizobacterial (pgpr) strains including the rhizobium leguminosarum, pseudomonas fluorescens, and pseudomonas putida .

Wissenschaftliche Forschungsanwendungen

2-(Phosphonatomethylamino)acetate;trimethylsulfanium has a wide range of applications in scientific research, particularly in the fields of agriculture, plant science, and environmental science. It is primarily known for its role as a broad-spectrum herbicide, which means it is used to control a wide range of plant species . Additionally, sulfosate is used in studies related to soil chemistry and the environmental impact of herbicides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium is synthesized through a reaction between glycine and phosphonomethyl chloride, followed by the addition of trimethylsulfonium chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of sulfosate involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium undergoes various chemical reactions, including:

Oxidation: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form simpler phosphonate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions include various sulfonic acids, phosphonates, and substituted glycine derivatives .

Vergleich Mit ähnlichen Verbindungen

Glyphosate: Another widely used herbicide with a similar mechanism of action.

Glufosinate: A herbicide that inhibits glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plants.

Paraquat: A non-selective herbicide that causes oxidative damage to plant cells.

Uniqueness of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium is unique in its ability to act as a broad-spectrum herbicide while being relatively less toxic to non-target organisms compared to other herbicides like paraquat . Its effectiveness in controlling a wide range of plant species makes it a valuable tool in agricultural management .

Eigenschaften

CAS-Nummer |

81591-81-3 |

|---|---|

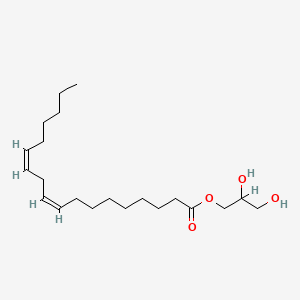

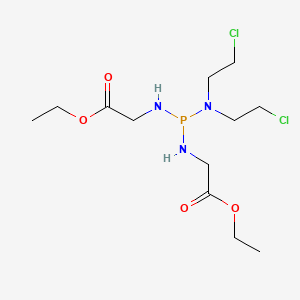

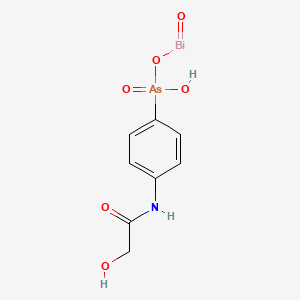

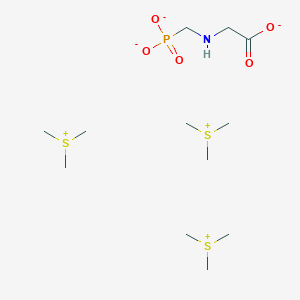

Molekularformel |

C6H16NO5PS |

Molekulargewicht |

245.24 g/mol |

IUPAC-Name |

(carboxymethylamino)methyl-hydroxyphosphinate;trimethylsulfanium |

InChI |

InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1 |

InChI-Schlüssel |

RUCAXVJJQQJZGU-UHFFFAOYSA-M |

SMILES |

C[S+](C)C.C[S+](C)C.C[S+](C)C.C(C(=O)[O-])NCP(=O)([O-])[O-] |

Kanonische SMILES |

C[S+](C)C.C(C(=O)O)NCP(=O)(O)[O-] |

Aussehen |

Solid powder |

Color/Form |

White crystals White solid |

Dichte |

1.74 (NTP, 1992) - Denser than water; will sink 1.705 at 20 °C 1.7 g/cm³ |

melting_point |

446 °F (decomposes) (NTP, 1992) 230 °C (dec) Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C |

Key on ui other cas no. |

81591-81-3 87090-28-6 |

Physikalische Beschreibung |

Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992) White solid; [Merck Index] Colorless solid; [ICSC] COLOURLESS CRYSTALS. |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

34494-03-6 (mono-hydrochloride salt) 40465-66-5 (mono-ammonium salt) 70393-85-0 (hydrochloride salt) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

5 to 10 mg/mL at 64 °F (NTP, 1992) Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/ In water, 10.5 g/L in water at pH 1.9 and 20 °C Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene Solubility in water, g/100ml at 25 °C: 1.2 |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Glyphosate-trimesium; Avans 330; R 50224; R-50224; R50224; SC 0224; SC-0224; SC0224; |

Dampfdruck |

1.94e-07 mmHg at 113 °F (NTP, 1992) 0.0000001 [mmHg] 9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C Vapor pressure at 20 °C: negligible |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.